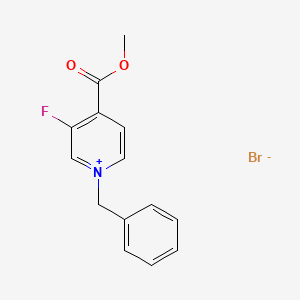
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide is a chemical compound with the molecular formula C14H13BrFNO2 It is known for its unique structural features, including a benzyl group, a fluorine atom, and a methoxycarbonyl group attached to a pyridinium ring
准备方法
The synthesis of 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-fluoropyridine, and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or dichloromethane. The temperature is maintained at a specific range to ensure optimal reaction rates.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or amine groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Bromide can be compared with other similar compounds, such as:
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Chloride: Similar structure but with a chloride ion instead of bromide.
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Iodide: Similar structure but with an iodide ion instead of bromide.
1-Benzyl-3-fluoro-4-(methoxycarbonyl)-1-pyridinium Fluoride: Similar structure but with a fluoride ion instead of bromide.
属性
分子式 |
C14H13BrFNO2 |
|---|---|
分子量 |
326.16 g/mol |
IUPAC 名称 |
methyl 1-benzyl-3-fluoropyridin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C14H13FNO2.BrH/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KYEUHUZDDKSLSU-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=C(C=[N+](C=C1)CC2=CC=CC=C2)F.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



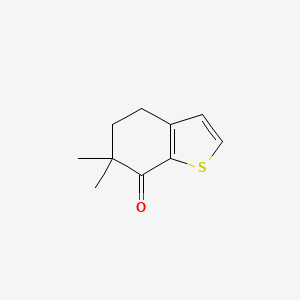
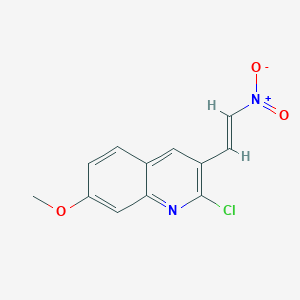
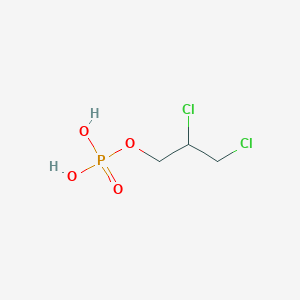
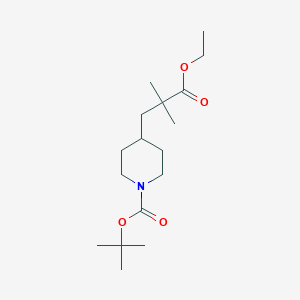
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
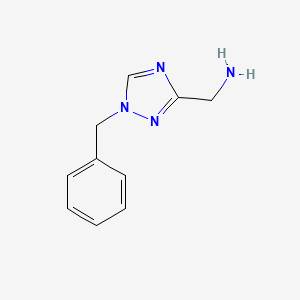

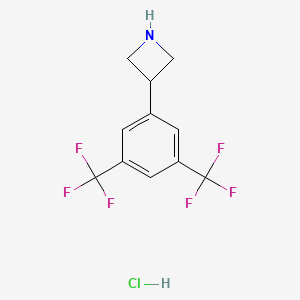
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
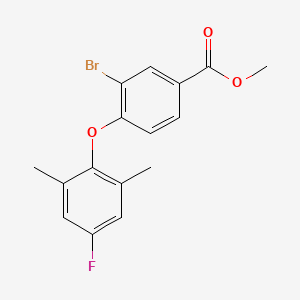
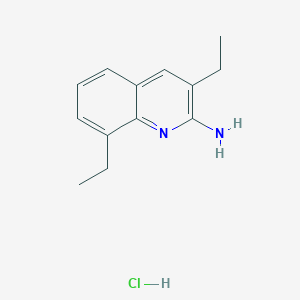
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)

